1-Benzyl-3-methyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one
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Overview
Description
1-Benzyl-3-methyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-methyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-1,2-diphenylethanone with thiourea in dimethylformamide (DMF) at 100°C for 3 hours, yielding 4,5-diphenyl-1H-imidazole-2-thiol. This intermediate is then reacted with propargyl bromide in the presence of potassium carbonate in acetone at 0-10°C for 5 minutes to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-methyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole N-oxides, while reduction can produce reduced imidazole derivatives.
Scientific Research Applications
1-Benzyl-3-methyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzimidazolinone
- 2-Benzimidazolol
- 2-Benzimidazolone
- 2-Hydroxybenzimidazole
Uniqueness
1-Benzyl-3-methyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one is unique due to its specific substitution pattern and the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties compared to other imidazole derivatives .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
88225-99-4 |
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Molecular Formula |
C23H20N2O |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-benzyl-3-methyl-4,5-diphenylimidazol-2-one |
InChI |
InChI=1S/C23H20N2O/c1-24-21(19-13-7-3-8-14-19)22(20-15-9-4-10-16-20)25(23(24)26)17-18-11-5-2-6-12-18/h2-16H,17H2,1H3 |
InChI Key |
QOZVPBVPAJTFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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